molecular formula C26H28N2O B296930 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide

カタログ番号 B296930
分子量: 384.5 g/mol
InChIキー: QZPDHIOGDDQVGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide, also known as L-741,626, is a selective antagonist of the dopamine D2 receptor. It was first synthesized in 1993 by researchers at Merck Sharp & Dohme Research Laboratories as part of their efforts to develop novel antipsychotic drugs. Since then, L-741,626 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide is based on its ability to bind selectively to the dopamine D2 receptor and block its activity. The D2 receptor is a G protein-coupled receptor that plays a key role in the regulation of dopamine neurotransmission in the brain. By blocking the D2 receptor, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide reduces the activity of dopamine neurons and alters the balance of neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide are primarily related to its action on the dopamine system in the brain. Studies have shown that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide can reduce the release of dopamine in the striatum, a key brain region involved in motor control and reward processing. This suggests that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide may have potential therapeutic applications in disorders such as Parkinson's disease and addiction.

実験室実験の利点と制限

One of the main advantages of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide for lab experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to study the specific functions of this receptor subtype without interference from other dopamine receptors. However, one limitation of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide is its relatively low potency compared to other D2 receptor antagonists. This can make it difficult to achieve complete blockade of the receptor in some experimental settings.

将来の方向性

There are several future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide and its potential therapeutic applications. One area of interest is its use in the treatment of addiction, particularly cocaine addiction. Studies have shown that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide can reduce the behavioral and neurochemical effects of cocaine in animal models, suggesting that it may be a promising candidate for further development as an anti-addiction medication.
Another area of interest is the role of the D2 receptor in the regulation of mood and emotion. Studies have shown that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide can alter the activity of brain regions involved in emotional processing, suggesting that it may have potential applications in the treatment of mood disorders such as depression and anxiety.
Conclusion
In conclusion, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide is a selective antagonist of the dopamine D2 receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its high selectivity for the D2 receptor makes it a valuable tool for investigating the specific functions of this receptor subtype in the brain. Further research is needed to explore its potential applications in the treatment of addiction, mood disorders, and other conditions.

合成法

The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide involves several steps starting from commercially available starting materials. The key steps include the condensation of 3,4-dihydroisoquinoline with mesityl chloride to form the mesityl derivative, followed by the amidation of the resulting product with 4-aminobenzamide. The final product is obtained through purification and isolation using standard techniques.

科学的研究の応用

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-mesitylbenzamide has been used extensively in scientific research to study the role of dopamine D2 receptors in various neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the D2 receptor, with little or no affinity for other dopamine receptor subtypes. This makes it a valuable tool for investigating the specific functions of the D2 receptor in the brain.

特性

分子式

C26H28N2O

分子量

384.5 g/mol

IUPAC名

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C26H28N2O/c1-18-14-19(2)25(20(3)15-18)27-26(29)23-10-8-21(9-11-23)16-28-13-12-22-6-4-5-7-24(22)17-28/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,27,29)

InChIキー

QZPDHIOGDDQVGR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)C

正規SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。